(2Z)-2-(nitromethylidene)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

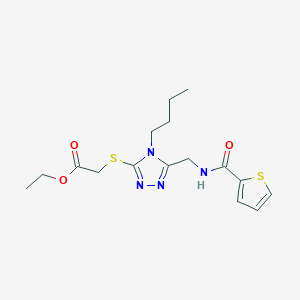

“(2Z)-2-(nitromethylidene)pyrrolidine”, commonly known as NMPP, is a compound that belongs to the class of nitroalkene compounds. It has a CAS Number of 94662-62-1 .

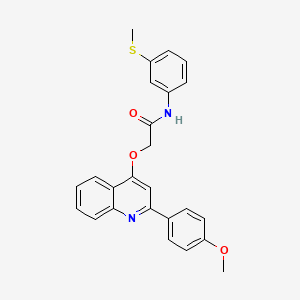

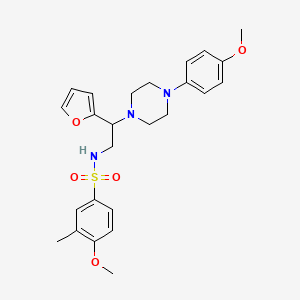

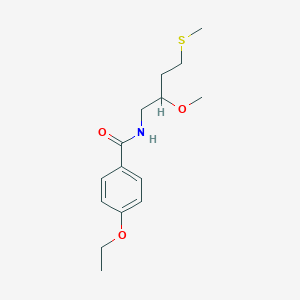

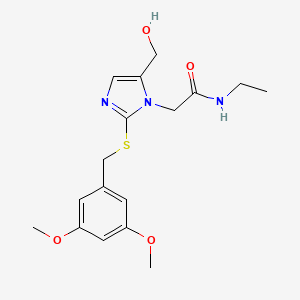

Molecular Structure Analysis

The IUPAC name for this compound is (Z)-2-(nitromethylene)pyrrolidine . The InChI code is 1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4- . The molecular weight is 128.13 .Physical And Chemical Properties Analysis

“(2Z)-2-(nitromethylidene)pyrrolidine” is a powder with a melting point of 109-110°C . The storage temperature is 4°C .Scientific Research Applications

- Pyrrolidine-2-nitro methylene can serve as an efficient organocatalyst in asymmetric reactions. Its unique structure allows it to participate in enantioselective transformations, making it valuable for synthesizing chiral molecules. Researchers have explored its use in aldol reactions, Michael additions, and Mannich reactions .

- As a versatile building block, pyrrolidine-2-nitro methylene contributes to the synthesis of various organic compounds. It activates ketones and aldehydes, facilitating nucleophilic additions. Additionally, it promotes aldol condensation by forming enamines, which are crucial steps in constructing complex molecules .

- Surprisingly, pyrrolidine-2-nitro methylene has found application in DNA sequencing. It can replace piperidine, a commonly used reagent, for chemical sequencing of DNA. This substitution enhances the efficiency and safety of the sequencing process .

- Researchers have functionalized MOFs with chiral pyrrolidine derivatives. These frameworks combine the crystalline structure of MOFs with the catalytic properties of pyrrolidine-2-nitro methylene. They offer a platform for mimicking and exploring biological catalytic processes, making them promising candidates for heterogeneous catalysis .

- Similar to MOFs, COFs functionalized with chiral pyrrolidine units exhibit tunable properties. These materials can be designed rationally, allowing precise control over their structure and reactivity. Applications include gas storage, separation, and catalysis .

Organocatalysis

Building Block in Organic Synthesis

DNA Sequencing

Metal-Organic Frameworks (MOFs)

Covalent-Organic Frameworks (COFs)

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name |

(2Z)-2-(nitromethylidene)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/[N+](=O)[O-])/NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)

![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)

![4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B2827441.png)

![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2827442.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2827451.png)